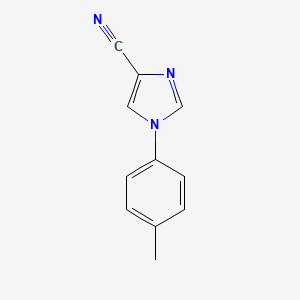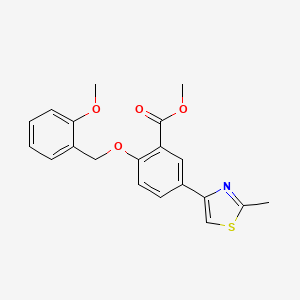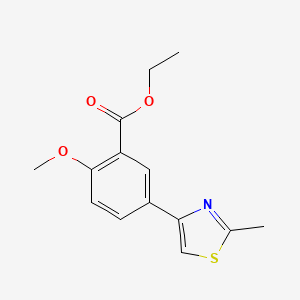
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyridine and a suitable pyrimidine precursor.
Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include N-oxides of the pyridine ring.
Reduction: Products include dechlorinated pyridine derivatives.
Esterification: Products include esters of the carboxylic acid group.
Scientific Research Applications
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects . The presence of the chlorine atoms and the carboxylic acid group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but lacks chlorine atoms.
2,6-Dichloropyridine-4-carboxylic acid: Contains chlorine atoms but lacks the pyrimidine ring.
2,5-Disubstituted pyrimidines: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
2-(2,5-Dichloropyridin-4-YL)pyrimidine-5-carboxylic acid is unique due to the presence of both chlorine atoms in the pyridine ring and the carboxylic acid group in the pyrimidine ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C10H5Cl2N3O2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-7-4-13-8(12)1-6(7)9-14-2-5(3-15-9)10(16)17/h1-4H,(H,16,17) |
InChI Key |
VJAVEGBIMMSEGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)


![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)






![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)


